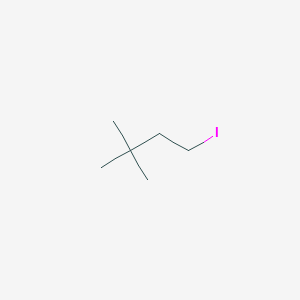

1-Iodo-3,3-dimethylbutane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKFLSQIGYRZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564440 | |

| Record name | 1-Iodo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15672-88-5 | |

| Record name | 1-Iodo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Iodo-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Iodo-3,3-dimethylbutane, a haloalkane with the chemical formula C6H13I, serves as a valuable intermediate in organic synthesis.[1] Its unique steric hindrance, owing to the bulky t-butyl group, significantly influences its reactivity, particularly in nucleophilic substitution reactions. This document provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, synthesis protocols, and safety information for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid widely utilized in organic synthesis.[2] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H13I | [1][3][4][5] |

| Molecular Weight | 212.07 g/mol | [1][3][4] |

| CAS Number | 15672-88-5 | [3][4][6] |

| Appearance | Clear, colorless to yellow liquid | [7] |

| Boiling Point | 174.5°C (estimate) | [6] |

| Melting Point | -68.15°C (estimate) | [6] |

| Density | 1.4200 g/mL (estimate) | [6] |

| Refractive Index | 1.4900 | [6] |

| Monoisotopic Mass | 212.00620 Da | [3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra for this compound are available and can be sourced from chemical suppliers like Aldrich Chemical Company.[3] The spectra would exhibit characteristic peaks for C-H and C-I bond vibrations.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by nucleophilic substitution reactions, where the iodine atom is displaced by a nucleophile.[1]

Nucleophilic Substitution (SN2) Reactions:

Due to its structure as a primary alkyl halide, this compound is expected to undergo SN2 reactions. However, the presence of the bulky t-butyl group at the β-position creates significant steric hindrance, dramatically reducing the reaction rate compared to unbranched primary alkyl halides like 1-iodobutane.[1] The relative rate of reaction is decreased by approximately three orders of magnitude.[1] Despite this steric impediment, the SN1 pathway is highly unfavorable due to the instability of the resulting primary carbocation.[1]

A significant application of its reactivity is the conversion to 3,3-dimethylbutyraldehyde, a precursor for further organic synthesis, which is typically carried out using dimethyl sulfoxide (B87167) (DMSO) and a base.[1]

SN2 Reaction of this compound

Cross-Coupling Reactions:

This compound can participate in nickel-catalyzed cross-coupling reactions. These reactions proceed through a radical chain mechanism where the alkyl halide undergoes single-electron activation to form an alkyl radical.[1]

Experimental Protocols

Synthesis of this compound via Appel-type Halogenation:

A common method for the synthesis of this compound is the reaction of 3,3-dimethyl-1-butanol (B44104) with triphenylphosphine (B44618) (PPh3) and iodine (I2).[1] This reaction proceeds via an SN2 mechanism where iodide displaces an activated oxyphosphonium species.[1]

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethyl-1-butanol and triphenylphosphine in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Iodine: Slowly add a solution of iodine in the same solvent to the reaction mixture. The addition is typically done at 0 °C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure this compound.

Synthesis of this compound

Safety Information

This compound is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation.[3]

GHS Hazard Classification:

-

Flammable liquids: Category 3[3]

-

Acute toxicity, Oral: Category 4[3]

-

Acute toxicity, Dermal: Category 4[3]

-

Skin corrosion/irritation: Category 2[3]

-

Serious eye damage/eye irritation: Category 2[3]

-

Acute toxicity, Inhalation: Category 4[3]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Keep container tightly closed.

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

It is crucial to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Buy this compound | 15672-88-5 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H13I | CID 14824899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 15672-88-5 [chemicalbook.com]

- 7. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Molecular Structure of 1-Iodo-3,3-dimethylbutane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1-iodo-3,3-dimethylbutane (also known as neohexyl iodide). This organohalide is a valuable building block in organic synthesis, notable for its sterically hindered neopentyl group adjacent to the reactive carbon-iodine bond. This guide consolidates its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and characterization. The information is presented to support its application in synthetic chemistry and drug development, with a focus on data clarity and reproducibility.

Chemical and Physical Properties

This compound is a colorless to yellow liquid.[1] Its key chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃I | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 15672-88-5 | [2] |

| Molar Mass | 212.07 g/mol | [2] |

| Boiling Point | 152.4 °C at 760 mmHg | [3] |

| Melting Point | -68.15 °C (estimate) | [3] |

| Density | 1.448 g/mL | [3] |

| Refractive Index | 1.495 | [3] |

| SMILES | CC(C)(C)CCI | [2] |

| InChI | InChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | [2] |

| InChIKey | KNKFLSQIGYRZAQ-UHFFFAOYSA-N | [2] |

Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show three distinct signals: a singlet for the nine protons of the tert-butyl group, a triplet for the two protons on the carbon adjacent to the iodine, and another triplet for the two protons on the carbon adjacent to the tert-butyl group. |

| ¹³C NMR | The spectrum should display four signals corresponding to the four unique carbon environments: the methyl carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, the methylene (B1212753) carbon adjacent to the tert-butyl group, and the methylene carbon bonded to the iodine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to exhibit characteristic C-H stretching and bending vibrations for the alkyl groups. A key feature would be the C-I stretching vibration, which typically appears in the lower frequency region of the spectrum. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) at m/z 212. Common fragmentation patterns for alkyl iodides include the loss of the iodine atom (M-127) and fragmentation of the alkyl chain. |

Synthesis and Reactivity

This compound is commonly synthesized from its corresponding alcohol, 3,3-dimethyl-1-butanol (B44104), via an Appel-type reaction. This method is effective for converting primary alcohols to alkyl iodides under mild conditions.

The overall transformation is depicted below:

In terms of reactivity, the bulky tert-butyl group in this compound creates significant steric hindrance at the β-position. This sterically encumbered environment dramatically reduces its reactivity in Sₙ2 reactions compared to unbranched primary alkyl iodides.

Experimental Protocols

Synthesis of this compound via Appel Reaction

This protocol is adapted from a general procedure for the Appel reaction to convert a primary alcohol to an alkyl iodide.

Materials:

-

3,3-dimethyl-1-butanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add imidazole (3.0 equivalents) and iodine (1.5 equivalents) sequentially.

-

Stir the mixture at 0 °C for 10-15 minutes.

-

Add a solution of 3,3-dimethyl-1-butanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography or distillation to obtain pure this compound.

General Protocol for Spectroscopic Characterization

The following are general workflows for the spectroscopic analysis of this compound.

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

Synthesis of 1-Iodo-3,3-dimethylbutane from 3,3-dimethyl-1-butanol

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iodo-3,3-dimethylbutane from its corresponding primary alcohol, 3,3-dimethyl-1-butanol (B44104). This conversion is a valuable transformation in organic synthesis, yielding a versatile intermediate for the introduction of the neopentyl group in various molecular scaffolds. The unique steric properties of the 3,3-dimethylbutyl moiety can be of significant interest in drug design to modulate pharmacokinetic and pharmacodynamic properties.

Reaction Overview and Mechanism

The conversion of primary alcohols to alkyl iodides is a fundamental transformation in organic chemistry. For the synthesis of this compound from 3,3-dimethyl-1-butanol, the Appel reaction is a highly effective and mild method.[1][2] This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to achieve the desired transformation. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

The key steps in the mechanism are:

-

Activation of triphenylphosphine with iodine to form a phosphonium (B103445) iodide species.

-

Reaction of the alcohol with the activated phosphorus species to form an oxyphosphonium salt.

-

Nucleophilic attack by the iodide ion on the carbon atom bearing the activated hydroxyl group, leading to the displacement of triphenylphosphine oxide and the formation of the alkyl iodide.

The use of imidazole (B134444) as an additive is common in this reaction as it can act as a catalyst and a mild base to facilitate the reaction.[2][3]

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Starting Material | 3,3-dimethyl-1-butanol | - |

| Product | This compound | - |

| Molecular Formula | C₆H₁₃I | [5] |

| Molecular Weight | 212.07 g/mol | [5] |

| Typical Reagents | Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole | [2][3][4] |

| Typical Solvent | Dichloromethane (CH₂Cl₂) | [1][3][4] |

| Reaction Temperature | Room Temperature | [4] |

| Typical Reaction Time | 0.5 - 3.0 hours | [4] |

| Expected Yield Range | 60 - 98% (for various primary and secondary alcohols) | [4] |

| Purification Method | Silica (B1680970) Gel Column Chromatography, Vacuum Distillation | [3][4] |

| ¹H NMR Spectra | Available | [5] |

| IR Spectra | Available | [5] |

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the Appel reaction methodology.[3][4]

Materials:

-

3,3-dimethyl-1-butanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet for inert atmosphere

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents). Dissolve these solids in anhydrous dichloromethane.

-

Addition of Iodine: Cool the solution to 0 °C using an ice bath. Add iodine (1.2 equivalents) portion-wise to the stirred solution. The mixture will turn into a dark brown solution.

-

Addition of Alcohol: In a separate flask, prepare a solution of 3,3-dimethyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decolorize the excess iodine. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound. Alternatively, vacuum distillation can be employed for purification.[3]

Visualizations

Chemical Reaction Pathway

Caption: Chemical transformation of 3,3-dimethyl-1-butanol to this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. The neopentyl group can be strategically introduced into drug candidates to enhance metabolic stability by blocking sites of oxidation. Furthermore, the iodo- functionality allows for a variety of subsequent coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to construct more complex molecular architectures. The presence of iodine also opens up possibilities for the development of radiolabeled compounds for use in imaging studies or targeted radiotherapy.[1]

References

An In-depth Technical Guide to the Physical Properties of 1-Iodo-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-iodo-3,3-dimethylbutane. The information is presented to support research and development activities, with a focus on data accuracy and experimental reproducibility.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are essential for a variety of applications, including reaction design, purification, and safety assessments.

| Property | Value | Units | Notes |

| Molecular Formula | C₆H₁₃I | - | - |

| Molecular Weight | 212.07 | g/mol | [1][2] |

| Appearance | Colorless liquid | - | May turn yellow or brown upon exposure to air and light. |

| Density | 1.448 | g/cm³ | At 25°C. |

| Boiling Point | 152.4 | °C | At 760 mmHg. |

| Melting Point | -68.15 | °C | Estimated value. |

| Refractive Index | 1.495 | - | At 20°C. |

| Flash Point | 36.5 | °C | - |

| Vapor Pressure | 4.48 | mmHg | At 25°C. |

| Solubility | - | - | Insoluble in water; soluble in most common organic solvents. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for verifying and reproducing data. The following sections outline standard experimental protocols applicable to this compound.

This compound can be synthesized from 3,3-dimethyl-1-butanol (B44104) using the Appel reaction.[3][4][5][6][7] This method provides a mild and efficient conversion of the alcohol to the corresponding alkyl iodide.

Materials:

-

3,3-dimethyl-1-butanol

-

Triphenylphosphine (B44618) (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane at 0°C under an inert atmosphere, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.

-

Stir the mixture at 0°C for 10 minutes.

-

Add a solution of 3,3-dimethyl-1-butanol (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic and aqueous phases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A micro-scale method is suitable for small sample quantities.[9][10]

Apparatus:

-

Thiele tube or a similar heating block

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

Place a small amount (a few drops) of this compound into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube containing heating oil.

-

Gently heat the side arm of the Thiele tube.[10]

-

Observe a stream of bubbles emerging from the capillary tube as the temperature rises.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[9] Record this temperature.

Density is the mass per unit volume of a substance.[11] For a liquid like this compound, this can be determined using a pycnometer or a graduated cylinder and a balance.[12][13]

Apparatus:

-

Pycnometer (or a 10 mL graduated cylinder)

-

Analytical balance

Procedure:

-

Carefully weigh the clean and dry pycnometer (or graduated cylinder) and record its mass (m₁).

-

Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again to get the mass of the pycnometer and the liquid (m₂).

-

The mass of the liquid (m) is m₂ - m₁.

-

The volume (V) of the liquid is the known volume of the pycnometer. If using a graduated cylinder, read the volume from the bottom of the meniscus.

-

Calculate the density using the formula: Density = m / V.

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.[14] It is a characteristic property that can be used for identification and purity assessment.[15][16][17][18]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (set to 20°C)

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to equilibrate to the temperature of the instrument (20°C), which is maintained by the circulating water bath.

-

Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.

-

Rotate the prism assembly until the dividing line is centered on the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

Reaction Mechanism Visualization

The following diagram illustrates the mechanism of the Appel reaction for the synthesis of this compound from 3,3-dimethyl-1-butanol.

Caption: Mechanism of the Appel reaction for the synthesis of this compound.

References

- 1. This compound | C6H13I | CID 14824899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. name-reaction.com [name-reaction.com]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. athabascau.ca [athabascau.ca]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 16. pubs.aip.org [pubs.aip.org]

- 17. louis.uah.edu [louis.uah.edu]

- 18. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

An In-depth Technical Guide to 1-Iodo-3,3-dimethylbutane (CAS: 15672-88-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-3,3-dimethylbutane, a key building block in organic synthesis. This document details its physicochemical properties, synthesis and purification protocols, chemical reactivity, and spectroscopic data, presented in a format tailored for the scientific community.

Physicochemical Properties

This compound, also known as neohexyl iodide, is a colorless liquid at room temperature.[1] Its bulky tert-butyl group significantly influences its reactivity, particularly in nucleophilic substitution reactions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15672-88-5 | [2] |

| Molecular Formula | C₆H₁₃I | [2] |

| Molecular Weight | 212.07 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Density | Not explicitly found | |

| Solubility | Insoluble in water; Soluble in common organic solvents. | [3] |

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the iodination of 3,3-dimethyl-1-butanol (B44104). The Appel reaction, utilizing triphenylphosphine (B44618) and iodine, is a highly effective method for this transformation.

Experimental Protocol: Synthesis via Appel Reaction

This protocol details the conversion of 3,3-dimethyl-1-butanol to this compound.

Materials:

-

3,3-dimethyl-1-butanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq.) in ice-cold anhydrous dichloromethane.

-

To this solution, slowly add iodine (1.0 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Add imidazole (1.0 eq.) to the reaction mixture.

-

Once the characteristic color of iodine has dissipated, add 3,3-dimethyl-1-butanol (1.0 eq.) to the flask.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion (monitored by TLC), quench the reaction by adding water.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Experimental Protocol: Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation to obtain a high-purity product.[4][5][6][7]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus, ensuring all glassware is dry.

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

Heat the flask gently using a heating mantle.

-

Carefully monitor the temperature at the head of the fractionating column.

-

Collect the fraction that distills at the boiling point of this compound. The exact boiling point may vary with atmospheric pressure.

-

The purified product should be a colorless liquid.

Chemical Reactivity

The chemical behavior of this compound is dominated by the presence of the carbon-iodine bond. The steric hindrance imposed by the adjacent tert-butyl group significantly impacts the mechanism and rate of its reactions.

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution reactions, although the rate is considerably slower than that of unhindered primary alkyl iodides due to the neopentyl structure. The reaction generally proceeds via an Sₙ2 mechanism, but the bulky substituent makes the backside attack by a nucleophile challenging.

Experimental Protocol: Synthesis of 1-Azido-3,3-dimethylbutane

This protocol describes a typical nucleophilic substitution reaction using sodium azide (B81097).

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate safety precautions in a fume hood.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC. Gentle heating may be required to drive the reaction to completion.

-

After the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-3,3-dimethylbutane.

-

Further purification can be achieved by column chromatography on silica gel.

Grignard Reagent Formation and Reactions

This compound can be converted to its corresponding Grignard reagent, 3,3-dimethylbutylmagnesium iodide. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, and esters.[8]

Experimental Protocol: Synthesis of 1-Phenyl-4,4-dimethyl-1-pentanol

This protocol details the formation of the Grignard reagent and its subsequent reaction with benzaldehyde (B42025).[9]

Materials:

-

This compound

-

Magnesium turnings

-

Iodine (a small crystal for initiation)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure: Part A: Formation of 3,3-Dimethylbutylmagnesium Iodide

-

Flame-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon).

-

Place magnesium turnings (1.2 eq.) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether.

-

Add a small portion of the iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will appear grayish and cloudy.

Part B: Reaction with Benzaldehyde

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show the following signals:

-

A singlet at approximately 0.9-1.0 ppm, integrating to 9H, corresponding to the nine equivalent protons of the tert-butyl group.

-

A triplet at approximately 3.1-3.2 ppm, integrating to 2H, corresponding to the methylene (B1212753) protons adjacent to the iodine atom (-CH₂-I).

-

A triplet at approximately 1.8-1.9 ppm, integrating to 2H, corresponding to the methylene protons adjacent to the tert-butyl group (-C(CH₃)₃-CH₂-).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to exhibit four distinct signals corresponding to the four unique carbon environments:

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the methyl carbons of the tert-butyl group.

-

A signal for the methylene carbon adjacent to the tert-butyl group.

-

A signal for the methylene carbon bonded to the iodine atom, which will be shifted downfield due to the electronegativity of iodine.

Infrared (IR) Spectroscopy[2]

The IR spectrum of this compound will display characteristic absorption bands for C-H and C-I bonds.

-

C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ are characteristic of the sp³ C-H bonds in the alkyl chain.

-

C-H bending: Absorptions around 1365-1470 cm⁻¹ correspond to the bending vibrations of the methyl and methylene groups.

-

C-I stretching: A characteristic absorption band for the C-I bond is expected in the fingerprint region, typically between 500-600 cm⁻¹.[10]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 212. Key fragmentation patterns would include:

-

Loss of an iodine atom ([M-I]⁺) resulting in a peak at m/z = 85, which corresponds to the neohexyl carbocation. This is often a prominent peak.

-

Fragmentation of the alkyl chain, leading to the formation of the stable tert-butyl cation at m/z = 57.[11]

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualizations

Diagram 1: Synthesis of this compound via Appel Reaction

Caption: Appel reaction for the synthesis of this compound.

Diagram 2: Grignard Reaction Workflow

References

- 1. gfschemicals.com [gfschemicals.com]

- 2. This compound | C6H13I | CID 14824899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification [chem.rochester.edu]

- 5. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. jackwestin.com [jackwestin.com]

- 7. How To [chem.rochester.edu]

- 8. 1-Iodo-3-methylbutane(541-28-6) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. infrared spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the 1H NMR Spectrum of 1-Iodo-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-iodo-3,3-dimethylbutane. Due to the absence of a publicly available experimental spectrum with complete annotation, this document presents a predicted spectrum based on established principles of NMR spectroscopy and typical chemical shift and coupling constant values for analogous structural motifs.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three non-equivalent sets of protons in the molecule. The quantitative data for these signals are summarized in the table below.

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| -C(CH ₃)₃ | ~1.0 | 9H | Singlet (s) | N/A |

| -CH₂-CH₂-I | ~1.8 | 2H | Triplet (t) | ~8 |

| -CH₂-CH ₂-I | ~3.2 | 2H | Triplet (t) | ~8 |

Spectral Interpretation and Rationale

The structure of this compound dictates three unique proton environments:

-

The nine protons of the tert-butyl group: These protons are all equivalent due to free rotation around the carbon-carbon single bonds. They are distant from the electronegative iodine atom and are therefore expected to be the most shielded, appearing at the lowest chemical shift (upfield). A typical chemical shift for a tert-butyl group is around 1.0 ppm.[1] Since there are no adjacent protons, this signal will appear as a singlet.

-

The two protons on the carbon adjacent to the tert-butyl group (C2-H₂): These protons are in a methylene (B1212753) group and are deshielded relative to the tert-butyl protons. They are adjacent to another methylene group, and according to the n+1 rule, their signal will be split into a triplet by the two neighboring protons. Their chemical shift is estimated to be around 1.8 ppm.

-

The two protons on the carbon bonded to the iodine atom (C1-H₂): These protons are the most deshielded due to the strong electron-withdrawing inductive effect of the iodine atom. Protons on a carbon adjacent to an iodine atom typically appear in the range of 3.0-4.0 ppm.[2] This signal will be split into a triplet by the two adjacent protons on C2. The vicinal coupling constant (³J) in acyclic alkyl systems is typically in the range of 6-8 Hz.[3]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of this compound.

-

Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Procedure:

-

Dissolve the weighed sample in the deuterated solvent in a clean, dry vial.

-

To ensure a homogeneous magnetic field and prevent signal broadening, filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[5]

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A standard high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is suitable for this analysis.

-

Typical Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is sufficient.

-

Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally sufficient for ¹H NMR.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide adequate resolution.

-

Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range for organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

3. Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: A baseline correction is applied to ensure accurate integration.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

-

Integration: The relative areas under each signal are integrated to determine the proton ratios.

-

Peak Picking: The chemical shift of each peak is determined.

-

Coupling Constant Measurement: The distance in Hertz between the split peaks of a multiplet is measured to determine the coupling constant.

Visualization of Molecular Structure and NMR Signal Relationship

The following diagram illustrates the structure of this compound and the logical connection between its proton environments and their corresponding predicted signals in the ¹H NMR spectrum.

Caption: Predicted ¹H NMR signals for this compound.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Iodo-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical approach to characterizing 1-Iodo-3,3-dimethylbutane using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Due to the current unavailability of experimental or reliably predicted spectral data for this compound in accessible databases, this guide will focus on the theoretical analysis, expected spectral patterns, and a standardized protocol for acquiring the data. The quantitative data presented is illustrative, based on established principles of ¹³C NMR spectroscopy.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of the iodine atom and the steric environment of the tert-butyl group.

| Carbon Atom | IUPAC Name Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

| C1 | 1 | ~ 5 - 15 | CH₂ |

| C2 | 2 | ~ 45 - 55 | CH₂ |

| C3 | 3 | ~ 30 - 40 | C (quaternary) |

| C4, C5, C6 | 4 | ~ 28 - 35 | CH₃ |

Note: The chemical shift values provided in this table are estimates based on analogous structures and general substituent effects in ¹³C NMR spectroscopy. Actual experimental values may vary.

Structural Assignment and Rationale

The assignment of the predicted chemical shifts is based on the following principles:

-

C1 (CH₂-I): This carbon is directly attached to the highly electronegative iodine atom, which is expected to cause a significant downfield shift compared to a terminal methyl group. However, the "heavy atom effect" of iodine can also induce some shielding.

-

C2 (CH₂): This methylene (B1212753) carbon is adjacent to the bulky tert-butyl group and is beta to the iodine atom, placing its resonance at a characteristic downfield position for a methylene group in an aliphatic chain.

-

C3 (C): The quaternary carbon of the tert-butyl group is expected to have a relatively low intensity in a standard proton-decoupled ¹³C NMR spectrum. Its chemical shift is influenced by the surrounding methyl groups.

-

C4, C5, C6 (CH₃): The three methyl carbons of the tert-butyl group are chemically equivalent due to free rotation around the C3-C4, C3-C5, and C3-C6 bonds. Therefore, they are expected to produce a single, more intense signal.

Experimental Protocols

A standard protocol for obtaining a high-quality ¹³C NMR spectrum of this compound is as follows:

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent Selection: Dissolve approximately 50-100 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).

2. NMR Spectrometer Setup:

-

Field Strength: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C) for better signal dispersion and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.

3. Acquisition Parameters for a Standard Proton-Decoupled ¹³C Spectrum:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of carbon chemical shifts for aliphatic compounds.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, especially for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

4. DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:

To differentiate between CH, CH₂, and CH₃ groups, DEPT-90 and DEPT-135 experiments should be performed:

-

DEPT-90: This experiment will only show signals for CH (methine) carbons. For this compound, no signals are expected in the DEPT-90 spectrum.

-

DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This is crucial for unambiguously assigning the C1, C2, and the C4/C5/C6 signals.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and the logical relationship between each carbon atom and its expected ¹³C NMR signal.

Mass Spectrometry of 1-Iodo-3,3-dimethylbutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 1-iodo-3,3-dimethylbutane, also known as neohexyl iodide. Due to the limited availability of a publicly accessible, experimentally derived mass spectrum for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and comparative analysis of similar alkyl iodides. The experimental protocols provided are generalized for the analysis of volatile alkyl halides using gas chromatography-mass spectrometry (GC-MS).

Introduction to the Mass Spectrometry of Alkyl Halides

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting fragmentation pattern is unique to the compound and provides valuable structural information.

For alkyl iodides, the C-I bond is typically the weakest bond in the molecule, leading to characteristic fragmentation pathways. The presence of iodine is also readily identifiable due to its monoisotopic nature (¹²⁷I), which simplifies the interpretation of the mass spectrum as there are no isotopic peaks for the halogen atom itself.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of C-C and C-I bonds. The molecular formula of this compound is C₆H₁₃I, with a molecular weight of approximately 212.07 g/mol .

Predicted Quantitative Data

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures and relative abundances in the electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Fragment | Proposed Structure | Predicted Relative Abundance |

| 212 | [C₆H₁₃I]⁺ | Molecular Ion | Low |

| 155 | [C₆H₁₂]⁺ | Loss of HI | Moderate |

| 127 | [I]⁺ | Iodine cation | Low to Moderate |

| 85 | [C₆H₁₃]⁺ | Neohexyl cation | High (likely base peak) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation | Very High |

| 41 | [C₃H₅]⁺ | Allyl cation | Moderate |

| 29 | [C₂H₅]⁺ | Ethyl cation | Moderate |

Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is initiated by the removal of an electron to form the molecular ion, [C₆H₁₃I]⁺. This high-energy ion then undergoes various fragmentation processes.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Working Standard Dilutions: Prepare a series of working standard solutions by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: If analyzing a sample matrix, use an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the analyte. The final sample should be dissolved in a compatible volatile solvent.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Split/splitless inlet

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1 (can be adjusted based on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

Transfer Line Temperature: 280 °C

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 25-300

Data Analysis

-

Acquire the total ion chromatogram (TIC) and mass spectra of the standards and samples.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Compare the experimental mass spectrum with the predicted fragmentation pattern and the mass spectra of similar compounds for confirmation.

-

For quantitative analysis, construct a calibration curve using the peak areas of the standard solutions.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.

Caption: General workflow for GC-MS analysis.

Logical Relationship of Fragmentation

The fragmentation of this compound follows logical principles of ion stability. The formation of the highly stable tertiary butyl cation (m/z 57) is a dominant process, which is a common feature in the mass spectra of compounds containing a tert-butyl group. The neohexyl cation (m/z 85) is also expected to be a major fragment due to the relative stability of primary carbocations with alpha-branching.

Caption: Logical flow of mass spectral fragmentation.

This guide provides a foundational understanding of the mass spectrometry of this compound. For definitive analysis, it is recommended to acquire an experimental mass spectrum of a certified reference standard under the conditions outlined in this document.

An In-depth Technical Guide to the FT-IR Spectrum of 1-Iodo-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 1-iodo-3,3-dimethylbutane. Due to the limited public availability of the complete FT-IR spectrum for this specific compound, this guide presents a representative summary of expected vibrational modes based on known group frequencies for alkyl iodides and tert-butyl compounds. This document outlines the probable key spectral features, a detailed experimental protocol for acquiring such a spectrum, and logical diagrams to illustrate the analytical workflow and molecular vibrations.

Data Presentation: Predicted FT-IR Spectral Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. The frequencies are based on established ranges for similar chemical structures.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2965 - 2870 | Strong | C-H stretching (from methyl and methylene (B1212753) groups) |

| 1470 - 1450 | Medium | C-H bending (scissoring) of the CH₂ group |

| 1395 - 1365 | Medium-Strong | C-H bending (umbrella and symmetric deformation) of the tert-butyl group |

| 1255 - 1200 | Medium | C-C skeletal vibrations of the tert-butyl group[1] |

| 1200 - 1150 | Medium | CH₂-I wagging[2] |

| ~500 | Strong | C-I stretching[1][2][3] |

Experimental Protocol: FT-IR Analysis of a Liquid Sample

This section details the methodology for obtaining the FT-IR spectrum of a liquid sample such as this compound.

Objective: To acquire a high-quality FT-IR spectrum of liquid this compound in the mid-infrared range (4000-400 cm⁻¹).

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) windows

-

This compound sample

-

Pasteur pipette or syringe

-

Appropriate solvent for cleaning (e.g., anhydrous acetone (B3395972) or isopropanol)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan to record the spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid):

-

Clean the liquid cell windows and spacer with the appropriate solvent and allow them to dry completely.

-

Assemble the demountable cell according to the manufacturer's instructions, ensuring the spacer is correctly placed between the windows.

-

Using a Pasteur pipette or syringe, carefully introduce a small drop of this compound into one of the cell's filling ports.

-

Allow the liquid to fill the cell via capillary action.

-

Secure the cell in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Set the data acquisition parameters. Typical settings include:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32 (to improve signal-to-noise ratio)

-

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify and label the major absorption peaks.

-

Correlate the observed peak frequencies with known vibrational modes of the functional groups present in this compound.

-

-

Cleaning:

-

Disassemble the liquid cell and clean the windows and spacer thoroughly with the appropriate solvent.

-

Store the cell components in a desiccator to prevent damage to the salt plates.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of FT-IR analysis and the molecular structure with its key vibrational modes.

References

- 1. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 3. orgchemboulder.com [orgchemboulder.com]

The Unyielding Steric Shield: A Technical Guide to the Reaction Dynamics of Neopentyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl iodide, a primary alkyl halide, presents a classic yet compelling case study in steric hindrance, fundamentally dictating its reactivity in nucleophilic substitution and elimination reactions. This technical guide provides an in-depth analysis of the steric effects imposed by the bulky terminal tert-butyl group, which dramatically slows bimolecular substitution (SN2) pathways and promotes unimolecular reactions (SN1 and E1) often accompanied by skeletal rearrangement. This document collates quantitative kinetic data, details experimental protocols for studying its reactivity, and provides visual representations of the underlying mechanistic principles to offer a comprehensive resource for professionals in chemical and pharmaceutical research.

Introduction: The Neopentyl Anomaly

Neopentyl iodide, or 1-iodo-2,2-dimethylpropane, is a primary alkyl halide, a class of compounds typically highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. However, the presence of a sterically demanding tert-butyl group at the carbon adjacent to the reaction center (the β-carbon) creates a significant steric shield. This "neopentyl" structure effectively blocks the required backside attack of a nucleophile, rendering the SN2 pathway exceptionally slow. Consequently, neopentyl iodide serves as a pivotal example of how steric hindrance can override the expected reactivity patterns based solely on substrate class. Understanding its unique behavior is crucial for predicting reaction outcomes and designing synthetic routes in complex molecule synthesis.

Quantitative Analysis of Reactivity

The steric hindrance in neopentyl iodide profoundly impacts its reaction rates compared to other primary alkyl halides. While specific kinetic data for neopentyl iodide is sparse in modern literature, classic studies on analogous neopentyl systems provide a clear quantitative picture of this effect.

Table 1: Comparative SN2 Reaction Rates of Alkyl Halides

| Alkyl Halide | Nucleophile | Solvent | Relative Rate | Rate Constant (k) (M⁻¹s⁻¹) |

| Methyl Bromide | Ethoxide | Ethanol | ~3,000,000 | - |

| Ethyl Bromide | Ethoxide | Ethanol | 100,000 | 1.7 x 10⁻⁴ |

| n-Propyl Bromide | Ethoxide | Ethanol | 10,000 | - |

| Neopentyl Bromide * | Ethoxide | Ethanol | 1 | ~5 x 10⁻¹⁰ |

*Data for neopentyl bromide is used as a close proxy for neopentyl iodide to illustrate the magnitude of steric hindrance. The reaction of neopentyl bromide is approximately 100,000 times slower than that of ethyl bromide[1].

Reaction Mechanisms and Steric Effects

The reactivity of neopentyl iodide is a tale of two competing pathways, both heavily influenced by its unique structure.

The Prohibitively Slow SN2 Pathway

The bimolecular nucleophilic substitution (SN2) reaction requires a nucleophile to approach the electrophilic α-carbon from the side opposite to the leaving group (backside attack). In neopentyl iodide, the bulky tert-butyl group at the β-position effectively blocks this trajectory. The methyl groups of the tert-butyl moiety create a steric wall that prevents the nucleophile from reaching the reaction center.

This high-energy transition state is illustrated in the following diagram:

Caption: Steric hindrance in the SN2 transition state of neopentyl iodide.

The SN1/E1 Pathway with Rearrangement

Due to the slow rate of the SN2 reaction, under conditions that favor unimolecular reactions (polar protic solvents, heat), neopentyl iodide can undergo solvolysis via an SN1 or E1 pathway. A key feature of this process is the rearrangement of the initially formed, unstable primary carbocation to a more stable tertiary carbocation through a 1,2-methyl shift.

The general mechanism is as follows:

References

The Neopentyl Group: An In-depth Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

The neopentyl group, systematically named the 2,2-dimethylpropyl group, is a sterically demanding alkyl substituent with distinct electronic properties that significantly influence molecular reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the electronic characteristics of the neopentyl group, presenting quantitative data, detailed experimental methodologies for their determination, and visualizations of relevant biological pathways and synthetic workflows.

Core Electronic Properties of the Neopentyl Group

The electronic influence of the neopentyl group is a combination of its inductive effect, steric hindrance, and hyperconjugation.

Inductive Effect: As an alkyl group, the neopentyl moiety is generally considered to be electron-donating (+I effect). This donation of electron density occurs through the sigma (σ) bonds of the carbon framework. However, the electron-donating ability is modulated by the branching at the β-position.

Steric Hindrance: The most prominent feature of the neopentyl group is its significant steric bulk. The quaternary carbon atom at the β-position, bonded to three methyl groups, creates a sterically congested environment. This bulkiness can hinder the approach of reagents, influence transition state geometries, and dictate the regioselectivity and stereoselectivity of chemical reactions. In drug design, this steric hindrance can be strategically employed to enhance selectivity for a particular biological target or to protect a molecule from metabolic degradation.

Hyperconjugation: Hyperconjugation, the delocalization of σ-electrons into adjacent empty or partially filled p-orbitals or π-orbitals, also contributes to the electronic character of the neopentyl group. The C-H and C-C σ-bonds of the neopentyl group can interact with adjacent electron-deficient centers, providing a stabilizing effect.

Quantitative Description of Electronic Effects

The electronic effects of substituents are often quantified using linear free-energy relationships (LFERs), most notably through Hammett and Taft parameters.

Taft Parameters

The Taft equation separates the electronic influence of a substituent into polar (inductive) and steric components.

-

Taft Polar Substituent Constant (σ): This parameter quantifies the inductive effect of a substituent. For the neopentyl group, the σ value is -0.165 . The negative value confirms its electron-donating nature via induction.

-

Taft Steric Parameter (Es): This parameter quantifies the steric effect of a substituent. The Es value for the neopentyl group is -1.74 . The large negative value highlights the significant steric hindrance it imposes.

Hammett Parameters

-

σm (meta): -0.10

-

σp (para): -0.20

The negative values indicate that, like the tert-butyl group, the neopentyl group is expected to be an electron-donating group when attached to an aromatic ring.

Table 1: Quantitative Electronic Parameters of the Neopentyl Group and Related Substituents

| Parameter | Neopentyl | tert-Butyl | Methyl |

| Taft σ* | -0.165 | -0.30 | 0.00 |

| Taft Es | -1.74 | -2.78 | -1.24 |

| Hammett σm | Not available | -0.10 | -0.07 |

| Hammett σp | Not available | -0.20 | -0.17 |

Experimental Protocols for Determining Electronic Parameters

The following sections outline the detailed methodologies for the experimental determination of Taft and Hammett constants.

Determination of Taft Polar (σ*) and Steric (Es) Constants

The determination of Taft parameters is based on the differential rates of hydrolysis of aliphatic esters under acidic and basic conditions.

Principle: The rate of acid-catalyzed hydrolysis of an ester is assumed to be primarily influenced by steric effects, while the rate of base-catalyzed hydrolysis is influenced by both steric and polar (inductive) effects. By comparing the rates of these two reactions for a series of esters with different substituents, the polar and steric effects can be separated.

Experimental Workflow:

-

Synthesis of Esters: A series of methyl esters (R-COOCH₃), where R is the substituent of interest (e.g., neopentyl), and a reference ester (e.g., methyl acetate, R = CH₃) are synthesized and purified.

-

Kinetic Measurements - Acid-Catalyzed Hydrolysis:

-

A solution of the ester in a suitable solvent (e.g., aqueous acetone) containing a strong acid (e.g., HCl) is prepared and maintained at a constant temperature.

-

Aliquots of the reaction mixture are withdrawn at regular time intervals.

-

The concentration of the carboxylic acid produced is determined by titration with a standardized solution of sodium hydroxide.

-

The rate constant for the acid-catalyzed hydrolysis (kA) is determined from the kinetic data.

-

-

Kinetic Measurements - Base-Catalyzed Hydrolysis:

-

A solution of the ester in the same solvent containing a strong base (e.g., NaOH) is prepared and maintained at the same constant temperature.

-

The disappearance of the base is monitored over time by titrating aliquots with a standardized solution of a strong acid.

-

The rate constant for the base-catalyzed hydrolysis (kB) is determined.

-

-

Calculation of Es and σ*:

-

The steric parameter (Es) is calculated from the rate of acid-catalyzed hydrolysis relative to the reference (methyl): Es = log(kA / kA,ref)

-

The polar parameter (σ) is then calculated by correcting the base-catalyzed hydrolysis rate for steric effects: σ = (1/2.48) * [log(kB / kB,ref) - log(kA / kA,ref)] (The factor 2.48 is an empirically derived scaling factor).

-

Determination of Hammett Substituent Constants (σ)

Hammett constants are determined from the acid dissociation constants (Ka) of a series of substituted benzoic acids in water at 25°C.

Principle: The acidity of a substituted benzoic acid is influenced by the electronic effect of the substituent. Electron-withdrawing groups increase acidity (larger Ka), while electron-donating groups decrease acidity (smaller Ka).

Experimental Workflow:

-

Synthesis of Substituted Benzoic Acids: The meta- or para-neopentylbenzoic acid and the unsubstituted benzoic acid are synthesized and purified.

-

Determination of pKa:

-

A standard solution of the benzoic acid derivative is prepared in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) using a pH meter to monitor the pH.

-

A titration curve (pH vs. volume of base added) is constructed.

-

The pKa is determined as the pH at the half-equivalence point.

-

-

Calculation of σ:

-

The Hammett substituent constant (σ) is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

-

Visualizing the Role of the Neopentyl Group

The steric and electronic properties of the neopentyl group are often exploited in drug design. One such area is the development of inhibitors for signaling pathways implicated in cancer, such as the Hedgehog pathway.

Hedgehog Signaling Pathway and Smoothened (SMO) Inhibition

The Hedgehog signaling pathway is crucial for embryonic development and is aberrantly activated in several cancers. A key protein in this pathway is Smoothened (SMO). Inhibitors of SMO are effective anticancer agents. The binding of these inhibitors is often influenced by steric interactions within the binding pocket of the SMO protein. The bulky neopentyl group can be incorporated into inhibitor scaffolds to enhance binding affinity and selectivity.

Caption: Hedgehog signaling pathway and the mechanism of a neopentyl-containing SMO inhibitor.

Experimental Workflow: Synthesis of a Neopentyl-Containing Active Pharmaceutical Ingredient (API)

The synthesis of complex molecules containing a neopentyl group often involves multiple steps. The following diagram illustrates a generalized workflow for the synthesis of a hypothetical neopentyl-containing API, highlighting key transformations and purification steps.

Caption: Generalized workflow for the synthesis of a neopentyl-containing API.

Conclusion

The neopentyl group is a valuable substituent in organic chemistry and medicinal chemistry, imparting unique electronic and steric properties to molecules. Its electron-donating inductive effect and significant steric bulk, quantified by Taft parameters, allow for the fine-tuning of reactivity and the strategic design of molecules with desired properties. Understanding the fundamental electronic characteristics of the neopentyl group is essential for its effective application in the development of new chemical entities and therapeutic agents.

Stability and Storage of 1-Iodo-3,3-dimethylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for 1-Iodo-3,3-dimethylbutane. Due to the inherent reactivity of the carbon-iodine bond, proper handling and storage are critical to maintain the purity and integrity of this compound for research and development applications. This document outlines the known stability profile, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Stability Profile

This compound is a primary alkyl iodide and, like other compounds in this class, its stability is primarily influenced by its sensitivity to light and, to a lesser extent, heat. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage.

Key Stability Concerns:

-

Photosensitivity: The primary degradation pathway for this compound is homolytic cleavage of the C-I bond upon exposure to light, particularly in the UV-visible spectrum. This generates a neopentyl radical and an iodine radical. The subsequent reaction of iodine radicals leads to the formation of molecular iodine (I₂), which imparts a characteristic violet or brown color to the compound upon decomposition.

-

Thermal Lability: While more stable than tertiary alkyl iodides, this compound can undergo thermal decomposition, especially at elevated temperatures. The degradation pathway is similar to photodegradation, involving the cleavage of the C-I bond.

-

Oxidative Degradation: The presence of oxygen can potentially accelerate decomposition, particularly in the presence of light or heat, through radical-mediated oxidation processes.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal decomposition. |

| Light Exposure | Store in amber glass bottles or containers wrapped in aluminum foil. | To protect from light and prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidative degradation. |

| Container | Tightly sealed glass containers. | To prevent volatilization and exposure to moisture and air. |